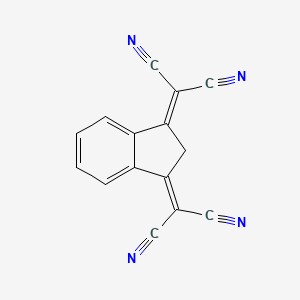

1,3-Bis(dicyanométhylidène)indane

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,3-bis(dicyanomethylidene)indan involves techniques that allow for the creation of its complex structure. This includes the use of strong acids and bases to facilitate reactions under specific conditions. One prominent method is the reaction of 3-(dicyanomethylidene)indan-1-one with various reagents to produce novel cationic-anionic polymethine dyes and other derivatives with distinct properties (Krasnaya et al., 2007).

Molecular Structure Analysis

The molecular structure of 1,3-bis(dicyanomethylidene)indan is characterized by its stable π-electronic framework. Studies have focused on the crystal packing structures of its derivatives, revealing interesting patterns of charge-by-charge and charge-segregated assemblies, which are stabilized by dipole-dipole interactions and hydrogen bonding (Tanaka et al., 2019).

Chemical Reactions and Properties

1,3-Bis(dicyanomethylidene)indan is known for its reactivity towards various chemical agents, producing a range of derivatives. The compound's ability to undergo self-deprotonation in polar media, turning from colorless to blue, highlights its potential as a minimal anionic polymethine dye for near-infrared fluorescence imaging (Heo et al., 2012). Additionally, its role as a (photo)initiator in polymerization processes demonstrates its versatility in materials science (Telitel et al., 2014).

Physical Properties Analysis

The physical properties of 1,3-bis(dicyanomethylidene)indan and its derivatives have been extensively studied, particularly their solvatochromic behavior and molecular geometry. These studies reveal the compound's significant response to environmental polarity, which has implications for its use in nonlinear optics and other applications (Traskovskis et al., 2017).

Chemical Properties Analysis

The chemical properties of 1,3-bis(dicyanomethylidene)indan are marked by its electron-accepting capabilities, which are leveraged in the synthesis of dyes and chromophores. Its role in the formation of donor-acceptor butadiene chromophores through Knoevenagel condensation exemplifies its utility in creating compounds with tailored absorption spectra and electronic properties (Francos et al., 2016).

Applications De Recherche Scientifique

Formation de complexes de transfert de charge

Le 1,3-Bis(dicyanométhylidène)indane est utilisé dans la formation de complexes de transfert de charge dans les cristaux ioniques. Il est associé à des viologènes portant des chaînes alkyles pour former des assemblages de paires d'ions . Les propriétés de transfert de charge de ces assemblages sont caractérisées par spectroscopie d'absorption UV-Vis . Les bandes d'absorption de transfert de charge ont été trouvées dépendantes de la longueur de la chaîne alkyle .

Cocristaux organiques fonctionnels

Ce composé est utilisé dans le développement de cocristaux organiques fonctionnels basés sur des systèmes π-conjugués . Ces cocristaux peuvent moduler les propriétés optiques, la conductivité électrique et d'autres propriétés en fonction de la combinaison de molécules .

Semi-conducteurs

Les matériaux de cocristaux de complexes de transfert de charge, qui peuvent être obtenus en fusionnant des donneurs riches en électrons et des accepteurs pauvres en électrons, ont des applications potentielles dans les semi-conducteurs .

Matériaux ferroélectriques

De même, ces matériaux de cocristaux de complexes de transfert de charge peuvent également être utilisés dans le développement de matériaux ferroélectriques .

Cellules solaires organiques

Le this compound est largement utilisé comme matériau accepteur d'électrons dans les cellules solaires organiques .

Diodes électroluminescentes organiques (OLED)

Ce composé est également utilisé dans la fabrication de diodes électroluminescentes organiques (OLED) .

Polymérisation par ouverture de cycle des époxydes

Le this compound est présenté comme un nouvel initiateur pour la polymérisation par ouverture de cycle des époxydes à température ambiante .

Mécanisme D'action

Target of Action

The primary targets of 1,3-Bis(dicyanomethylidene)indan are viologen dications with diverse alkyl chains . These targets are π-electron cations that form ion pair assemblies with 1,3-Bis(dicyanomethylidene)indan, which acts as a stable π-electron anion .

Mode of Action

1,3-Bis(dicyanomethylidene)indan interacts with its targets by forming charge-transfer (CT) complexes in ionic crystals . The compound’s interaction with its targets results in the formation of different assembled structures, categorized into three types: “columnar”, “slipped columnar”, and "independent" . The CT properties of these complexes are characterized using UV-Vis absorption spectroscopy .

Biochemical Pathways

The compound’s interaction with its targets affects the charge-transfer properties and the molecular arrangement formed from π-electronic ion pairs . The variation in the CT transitions can be explained by the differences in the type of assembled structure .

Pharmacokinetics

It’s worth noting that the compound is a solid at room temperature and is insoluble in water but soluble in organic solvents such as chloroform and dichloromethane . These properties could influence its bioavailability.

Result of Action

The formation of CT complexes by 1,3-Bis(dicyanomethylidene)indan results in materials with intriguing optical properties . These materials have potential applications in semiconductors and ferroelectric materials . The compound also acts as a new initiator for ring opening polymerization of epoxides at room temperature .

Action Environment

The action of 1,3-Bis(dicyanomethylidene)indan is influenced by environmental factors such as the length of the alkyl chains in the viologen dications . The CT absorption bands were found to be dependent on the alkyl chain length . Additionally, the compound should be stored in a dark place under an inert atmosphere at room temperature .

Orientations Futures

The future directions of research on 1,3-Bis(dicyanomethylidene)indan could involve further exploration of its properties and potential applications. For instance, its use as a new initiator for ring opening polymerization of epoxides at room temperature presents interesting possibilities . Additionally, its strong acid behavior and associated basic form that does not inhibit the propagation of the cationic polymerization could be further investigated .

Propriétés

IUPAC Name |

2-[3-(dicyanomethylidene)inden-1-ylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H6N4/c16-6-10(7-17)14-5-15(11(8-18)9-19)13-4-2-1-3-12(13)14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZYYOYCJQHAEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C#N)C#N)C2=CC=CC=C2C1=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391784 | |

| Record name | 1,3-Bis(dicyanomethylidene)indan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38172-19-9 | |

| Record name | 1,3-Bis(dicyanomethylidene)indan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Indan-1,3-diylidene)dimalononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

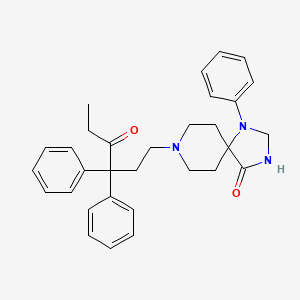

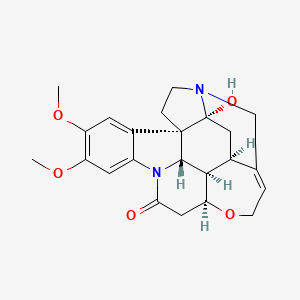

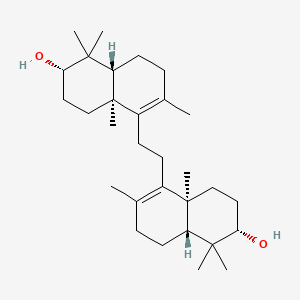

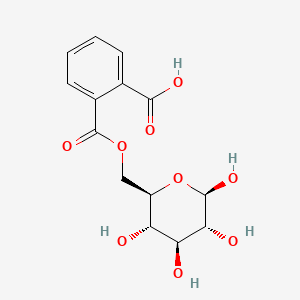

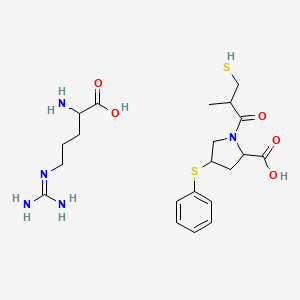

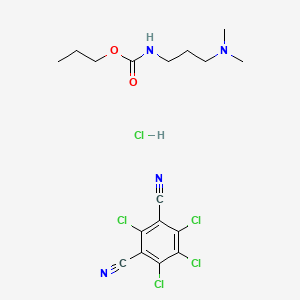

Feasible Synthetic Routes

Q & A

Q1: What makes 1,3-Bis(dicyanomethylidene)indan interesting for material science?

A1: 1,3-Bis(dicyanomethylidene)indan is a fascinating molecule due to its ability to act as an electron acceptor in charge-transfer complexes. This property arises from its structure, featuring electron-withdrawing dicyanomethylidene groups. Researchers have explored its potential in organic electronics by pairing it with various electron-donating molecules, such as viologens. [, ]

Q2: Can 1,3-Bis(dicyanomethylidene)indan self-assemble into larger structures?

A3: Yes, 1,3-Bis(dicyanomethylidene)indan can participate in self-assembly processes. It has been successfully incorporated into 2D and 3D metal-organic frameworks alongside silver(I) ions. These frameworks display diverse structural motifs, including interwoven networks and interpenetrating nets, highlighting the molecule's potential in supramolecular chemistry and materials science. []

Q3: What are the optical properties of 1,3-Bis(dicyanomethylidene)indan?

A4: Interestingly, 1,3-Bis(dicyanomethylidene)indan is colorless in its neutral form but exhibits a distinct blue color in polar media. This color change stems from self-deprotonation, leading to the formation of its conjugate base. This colored form has shown potential as a near-infrared fluorescent dye, particularly for biomolecule probing through non-covalent interactions. []

Q4: How does the self-deprotonation of 1,3-Bis(dicyanomethylidene)indan influence its interactions?

A5: The self-deprotonation of 1,3-Bis(dicyanomethylidene)indan generates a negatively charged anion, enabling it to form ionic interactions with various π-electronic cations. This property has led to the creation of diverse ion-pairing assemblies with intriguing packing structures, driven by a balance of electrostatic interactions, dipole-dipole interactions, and hydrogen bonding. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopentyl-1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1230763.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B1230764.png)

![3-chloro-4-ethoxy-N-[3-(2-oxazolo[5,4-b]pyridinyl)phenyl]benzamide](/img/structure/B1230765.png)

![8-[2-(2-Carboxyethyl)-3,5-dihydroxycyclopentyl]-6-oxooctanoic acid](/img/structure/B1230769.png)

![N'-[4-(dimethylamino)phenyl]-N-propyloxamide](/img/structure/B1230778.png)